Product packaging for Benzyl 4-methylnicotinate(Cat. No.:CAS No. 164464-66-8)

Benzyl 4-methylnicotinate

Cat. No.: B3367201
CAS No.: 164464-66-8
M. Wt: 227.26 g/mol
InChI Key: PJSYWRWXWPEOEL-UHFFFAOYSA-N
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Description

Contextualization of Nicotinate (B505614) Esters within Pyridine (B92270) Chemistry and its Derivatives

Pyridine and its derivatives are a fundamental class of heterocyclic compounds in organic chemistry. Within this broad family, nicotinate esters, which are esters of nicotinic acid (pyridine-3-carboxylic acid), represent a significant subgroup. atamanchemicals.comnih.gov These compounds are characterized by a pyridine ring with a carboxylate group at the 3-position, which is esterified with various alcohol moieties. atamanchemicals.comnih.gov

Historical Development and Significance of 4-Methylnicotinic Acid Derivatives in Organic Synthesis

The study of nicotinic acid and its derivatives has a long history, with nicotinic acid itself being a form of vitamin B3. nih.gov The introduction of a methyl group at the 4-position of the nicotinic acid scaffold, creating 4-methylnicotinic acid, represents a structural modification that has been explored in organic synthesis. nih.gov Derivatives of 4-methylnicotinic acid have been investigated for their potential in various chemical and pharmaceutical applications. google.com

Early research into nicotinic acid derivatives was often driven by the desire to create analogs of biologically active molecules. The synthesis of these derivatives has evolved, with various methods being developed for their preparation. For instance, the esterification of nicotinic acids is a common strategy to produce nicotinate esters. google.comresearchgate.net The significance of 4-methylnicotinic acid derivatives lies in their utility as building blocks for more complex molecular architectures. The methyl group can influence the electronic properties and steric environment of the molecule, potentially leading to compounds with unique reactivity and biological activity.

Rationale for Dedicated Academic Investigation of Benzyl (B1604629) 4-Methylnicotinate

The focused academic investigation of Benzyl 4-methylnicotinate is driven by several factors. As a specific derivative, it combines the structural features of both 4-methylnicotinic acid and benzyl alcohol. This combination offers a unique scaffold for synthetic exploration. The benzyl group, in particular, can influence the compound's lipophilicity and potential for π-π stacking interactions, which can be relevant in various chemical and biological contexts.

Researchers are often interested in understanding how the interplay between the substituted pyridine ring and the benzyl ester functionality affects the compound's chemical properties, reactivity, and potential applications. Studies on similar compounds, such as benzyl nicotinate, have explored their degradation kinetics and stability, providing a basis for investigating the 4-methyl analog. researchgate.net The presence of the methyl group at the 4-position is expected to alter the electronic and steric properties compared to the unsubstituted benzyl nicotinate, warranting a dedicated investigation.

Current State of Research and Unaddressed Challenges Pertaining to this compound

The current body of research on this compound is relatively specialized. While information on related compounds like methyl nicotinate and benzyl nicotinate is more abundant, specific data on the 4-methyl derivative is less common. nih.govresearchgate.netchemicalbook.com Available information often appears in chemical supplier catalogs and databases, providing basic physical and chemical properties. bldpharm.com

A significant challenge in the field is the limited availability of comprehensive studies detailing the synthesis, characterization, and reactivity of this compound. While general methods for the synthesis of nicotinate esters are known, specific optimization for this particular compound may not be widely published. google.comchemicalbook.com Furthermore, there is a need for more in-depth research into its potential applications, for example, as an intermediate in the synthesis of novel compounds or as a material with specific properties. The degradation pathways and long-term stability of this compound under various conditions also represent an area where further investigation is required. researchgate.net

Scope and Objectives of Focused Research on this compound

Focused research on this compound aims to address the existing gaps in knowledge. The primary objectives of such research would include:

Development of Efficient Synthesis Protocols: Establishing and optimizing synthetic routes to produce this compound with high yield and purity. This could involve exploring different catalysts and reaction conditions for the esterification of 4-methylnicotinic acid with benzyl alcohol.

Comprehensive Physicochemical Characterization: Thoroughly characterizing the compound using various analytical techniques to determine its structural, spectroscopic, and thermal properties.

Investigation of Chemical Reactivity: Studying the reactivity of this compound in various chemical transformations to understand its potential as a synthetic intermediate. This would involve exploring reactions at the pyridine ring, the ester group, and the methyl group.

Exploration of Potential Applications: Investigating the potential uses of this compound in areas such as materials science or as a precursor for the synthesis of novel molecules with interesting properties.

By achieving these objectives, a more complete understanding of this compound can be established, paving the way for its potential utilization in various fields of chemical research.

Data Tables

Table 1: Physicochemical Properties of Related Nicotinate Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubility
Methyl Nicotinate C₇H₇NO₂137.14White powderSoluble in fat; Slightly soluble in water. nih.gov
Ethyl Nicotinate C₈H₉NO₂151.16Not specifiedSoluble in water. atamanchemicals.com
Benzyl Nicotinate C₁₃H₁₁NO₂213.23Not specifiedNot specified

Table 2: Synthesis of Nicotinate Esters

ProductReactantsCatalyst/ConditionsYieldReference
Methyl Nicotinate Nicotinic acid, Methanol (B129727)Concentrated sulphuric acid, reflux23.39% researchgate.netchemicalbook.com
Benzyl Nicotinate Methyl nicotinate, Benzyl alcoholLanthanum(III) isopropoxide, 110°C99% chemicalbook.com
Amyl Nicotinate Nicotinic acid, Amyl alcoholLower alkyl sulfonic acids, Benzene (B151609), 100°C91.5% google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B3367201 Benzyl 4-methylnicotinate CAS No. 164464-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-8-15-9-13(11)14(16)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSYWRWXWPEOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709673
Record name Benzyl 4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164464-66-8
Record name Benzyl 4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations for Benzyl 4 Methylnicotinate

Esterification Reactions for Benzyl (B1604629) 4-Methylnicotinate Synthesis

The formation of the ester linkage in benzyl 4-methylnicotinate is a critical step in its synthesis. Researchers have explored several esterification strategies to optimize yield, purity, and reaction conditions.

Direct Esterification with Catalytic Systems (e.g., Acidic, Enzymatic)

Direct esterification involves the reaction of 4-methylnicotinic acid with benzyl alcohol, typically in the presence of a catalyst.

Acidic Catalysis: Traditional methods often employ strong mineral acids like sulfuric acid as catalysts. masterorganicchemistry.com However, the use of solid acid catalysts is gaining prominence due to their advantages, which include reusability, reduced equipment corrosion, and minimized acid waste. researchgate.net Zeolites and their modified forms, such as Na-β, Na-Y, and Na-ZSM5, have been investigated as catalysts for the synthesis of benzyl acetate (B1210297) from benzyl alcohol and acetic acid, demonstrating high selectivity and good yields. researchgate.net For instance, a study on the esterification of benzyl alcohol with acetic acid using sulfated metal-incorporated MCM-48 found that a 9% (w/w) S-Fe-MCM-48 catalyst yielded benzyl acetate with 98.9% selectivity. nih.gov The reaction was optimized in a solvent-free system at 60°C. nih.gov Porous phenolsulfonic acid-formaldehyde resin (PAFR) has also been shown to be an effective heterogeneous catalyst for direct esterification, achieving high yields without the need to remove water from the reaction mixture. researchgate.net

Enzymatic Catalysis: Biocatalysis, utilizing enzymes like lipases, offers a green alternative for ester synthesis. nih.gov Lipase (B570770) B from Candida antarctica (Novozym® 435) has been successfully used in the synthesis of nicotinamide (B372718) derivatives. researchgate.net Enzymatic methods are valued for their high selectivity and mild reaction conditions, which can reduce the formation of by-products. nih.gov The enzymatic synthesis of benzyl decanoate, for example, has been studied using various biocatalysts, highlighting the potential of these methods. researchgate.net

Transesterification Approaches Utilizing Different Alcohol Substrates

Transesterification provides an alternative route to this compound, involving the reaction of an ester of 4-methylnicotinic acid (like methyl or ethyl 4-methylnicotinate) with benzyl alcohol. This method can be advantageous in certain situations, such as when the starting acid is difficult to handle or when a specific ester is more readily available. The process is typically catalyzed by an acid or a base. google.com For instance, the transesterification of methyl salicylate (B1505791) with isoamyl alcohol has been studied using various solid acid catalysts. researchgate.net Enzymatic transesterification is also a viable and environmentally friendly option. The use of Candida antarctica lipase B has been effective in the transesterification of vinyl acetate with benzyl alcohol and its derivatives, with yields for benzyl acetate reaching approximately 90%. mdpi.com

Activation Reagent-Mediated Esterification Strategies (e.g., Carbodiimides, Anhydrides)

To facilitate esterification, especially under mild conditions, activating agents can be employed. These reagents convert the carboxylic acid into a more reactive intermediate.

Carbodiimides: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to mediate the formation of amide and ester bonds. wikipedia.orgthermofisher.com They react with the carboxylic acid to form an active O-acylisourea intermediate, which is then readily attacked by the alcohol. thermofisher.com The addition of additives like N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction. thermofisher.com While effective, the use of DCC can lead to the formation of N,N'-dicyclohexylurea, a byproduct that can be challenging to remove completely. wikipedia.org A method for the synthesis of active esters of isonicotinic and picolinic acids using DCC has been reported, although it was noted that this could lead to the formation of N-acyl-N,N'-dicyclohexylureas. researchgate.netnih.gov

Anhydrides: Carboxylic anhydrides can also be used as activating agents. In some cases, the carboxylic acid is first converted to a mixed anhydride, which then reacts with the alcohol. This approach can enhance the reaction rate.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.comwjpmr.com

Catalyst Design for Enhanced Atom Economy and Reduced Environmental Impact

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. sphinxsai.com The design of catalysts plays a crucial role in improving the atom economy of a reaction, which maximizes the incorporation of reactant atoms into the final product. numberanalytics.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and processing costs. researchgate.netroyalsocietypublishing.org For example, the development of tailored heterogeneous catalysts is seen as essential for unlocking the potential of lignocellulosic biomass for producing renewable chemicals. royalsocietypublishing.org Research into co-functionalized sulfonic acid MCM-41 catalysts has shown how modifying the catalyst surface can enhance performance in esterification reactions. researchgate.net

Solvent-Free or Alternative Solvent Systems in Synthesis

The choice of solvent is a major consideration in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Therefore, there is a strong emphasis on developing solvent-free reaction conditions or using more environmentally benign solvents like water or ionic liquids. nih.gov

Solvent-free synthesis, where the reaction is conducted in the absence of a solvent, is an ideal green chemistry approach. cmu.edu This method not only eliminates solvent waste but can also lead to higher reaction rates and easier product purification. The esterification of benzyl alcohol with acetic acid has been successfully carried out in a solvent-free system using a sulfated metal-incorporated MCM-48 catalyst. nih.gov Similarly, the use of a porous phenolsulfonic acid-formaldehyde (PSF) resin has enabled the solvent-free esterification of fatty acids. organic-chemistry.org

When a solvent is necessary, water is an attractive green solvent due to its non-toxicity, non-flammability, and abundance. Surfactant-type Brønsted acid catalysts have been developed to enable selective esterifications in water without the need for azeotropic water removal. organic-chemistry.org

Flow Chemistry and Continuous Processing for Efficient Production

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound, promising enhanced efficiency, safety, and scalability compared to traditional batch methods. While specific literature on the continuous production of this compound is nascent, the principles can be extrapolated from related processes, such as the enzymatic synthesis of nicotinamide derivatives in continuous-flow microreactors. nih.gov

A continuous-flow setup for this compound synthesis would typically involve pumping streams of the precursors, 4-methylnicotinic acid (or a reactive derivative) and benzyl alcohol, through a heated reactor column packed with a solid-phase catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.

Key advantages of a flow chemistry approach include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling rapid temperature adjustments and minimizing the formation of byproducts.

Improved Safety: The small reaction volumes inherent to flow systems mitigate the risks associated with handling potentially reactive intermediates or exothermic reactions.

Automation and Scalability: Continuous processes are readily automated, allowing for consistent product quality and straightforward scaling by extending the operational time or by "numbering up" (running multiple reactors in parallel).

One potential route for the continuous synthesis of this compound is through enzyme-catalyzed esterification. For instance, a lipase such as Novozym® 435, which has been successfully used for the synthesis of nicotinamide derivatives, could be immobilized within a packed-bed reactor. nih.gov A solution of 4-methylnicotinic acid and benzyl alcohol in a suitable solvent would then be passed through the reactor, facilitating the esterification reaction. This biocatalytic approach offers the benefits of high selectivity and mild reaction conditions.

The table below illustrates a hypothetical comparison between batch and flow synthesis for this compound, based on data from analogous reactions. nih.gov

ParameterBatch SynthesisFlow Synthesis
Reaction Time Several hours to daysMinutes to hours
Yield Moderate to goodGood to excellent
Scalability LimitedReadily scalable
Process Control DifficultPrecise
Safety Higher riskInherently safer

Precursor Synthesis and Functionalization Relevant to Benzyl 4-Methylnicotinates

The efficient synthesis of this compound is critically dependent on the availability and purity of its precursors: 4-methylnicotinic acid and benzyl alcohol.

4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a key building block. oakwoodchemical.com Various synthetic routes to 4-methylnicotinic acid and its derivatives have been reported. One common method involves the oxidation of a suitable precursor, such as 4-methylpyridine (B42270).

A study on the aberrant syntheses in higher plants described the synthesis of 4-methylnicotine from 4-methylnicotinic acid, indicating the availability of the acid for further chemical transformations. acs.org Another publication details the preparation of 4-methylnicotinic acid riboside, which involves the synthesis of 4-methylnicotinic acid derivatives. rsc.org

The synthesis of related nicotinic acid derivatives often involves multi-step processes. For example, the preparation of methyl 6-methylnicotinate (B8608588) can be achieved by reacting 5-ethyl-2-methyl pyridine (B92270) with sulfuric acid and nitric acid, followed by esterification with methanol (B129727). environmentclearance.nic.in While not a direct synthesis of the 4-methyl isomer, this illustrates a general strategy that could be adapted.

Benzyl alcohol is a common and commercially available reagent. However, for the synthesis of substituted benzyl 4-methylnicotinates, various substituted benzyl alcohols are required. A number of synthetic methods are available for the preparation of benzyl alcohols.

One approach involves the direct esterification of alcohols catalyzed by tetrabutylammonium (B224687) iodide (TBAI) via C(sp3)–H bond functionalization, which can produce a range of benzyl esters. rsc.orgrsc.org This method demonstrates the versatility of using different substituted benzyl alcohols in esterification reactions. rsc.org

Furthermore, metal-free conditions for the transformation of alcohols to esters have been developed using oxygen as the oxidant, which can be applied to the self-esterification of substituted benzylic alcohols with high yields. nih.gov For example, 4-methylbenzyl alcohol can be effectively converted to its corresponding ester. nih.gov

The synthesis of specific substituted benzyl alcohols, such as 4-(methylthio)benzyl alcohol, can be achieved from the corresponding aldehyde via reduction. This alcohol can then be converted to other derivatives, such as 4-(methylthio)benzyl chloride, using hydrochloric acid. google.comgoogle.com These reactions showcase the methods available for preparing a library of substituted benzyl alcohols for the synthesis of a diverse range of this compound derivatives.

The introduction of substituents on the phenyl ring of the benzyl ester can significantly alter its chemical properties, such as its stability towards acids. thieme-connect.de This allows for the fine-tuning of the final product's characteristics.

Comprehensive Spectroscopic and Structural Elucidation of Benzyl 4 Methylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Benzyl (B1604629) 4-methylnicotinate, a complete analysis would involve a suite of NMR experiments.

The anticipated ¹H NMR spectrum would feature distinct signals for the protons of the benzyl and the 4-methylnicotinate moieties. The benzylic protons (CH₂) would likely appear as a singlet, with a chemical shift influenced by the adjacent oxygen and the aromatic ring. oregonstate.edu The protons of the phenyl ring would exhibit a multiplet pattern in the aromatic region. For the pyridine (B92270) ring of the 4-methylnicotinate portion, three aromatic protons would be observed with characteristic shifts and coupling constants, and the methyl group protons would appear as a singlet in the aliphatic region.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. arizona.edu The carbonyl carbon of the ester group is expected to have the largest chemical shift. thieme-connect.de The carbons of the benzyl group and the pyridine ring would appear in the aromatic region, with their specific shifts influenced by their position and substituents. The benzylic carbon and the methyl carbon would be found at higher field strengths.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For Benzyl 4-methylnicotinate, COSY would be instrumental in assigning the protons on the pyridine and benzene (B151609) rings by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By correlating the assigned proton signals with their directly attached carbon atoms, the carbon spectrum can be assigned.

While the application of these techniques to this compound has not been specifically documented in the available literature, their use is a standard and vital part of the structural confirmation for any newly synthesized or characterized organic compound. semanticscholar.org

Dynamic NMR Studies for Rotational Barriers and Molecular Flexibility (if applicable)

Dynamic NMR (DNMR) studies are employed to investigate time-dependent processes in molecules, such as conformational changes and restricted bond rotation. core.ac.uk For this compound, potential dynamic processes could include rotation around the C-O and C-C single bonds of the ester linkage and the benzyl group.

At room temperature, it is likely that the rotation around these bonds is fast on the NMR timescale, resulting in sharp, averaged signals. However, by lowering the temperature, it might be possible to slow down these rotations to the point where distinct conformations could be observed as separate sets of signals in the NMR spectrum. The temperature at which these signals coalesce can be used to calculate the energy barrier for the rotational process. Such studies would provide valuable information about the molecule's flexibility and the relative stability of its different conformations. No specific dynamic NMR studies for this compound have been reported in the searched literature.

Solid-State NMR for Crystalline and Amorphous State Characterization

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying materials that are insoluble or for which suitable crystals for X-ray diffraction cannot be obtained. ssNMR can distinguish between different crystalline polymorphs and amorphous forms of a compound, as the NMR parameters are sensitive to the local environment of the nuclei.

For this compound, ssNMR could be used to characterize its solid-state structure, including information about intermolecular interactions and packing in the crystal lattice. While ssNMR is a powerful tool, no studies utilizing this technique for this compound have been found in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net For this compound (C₁₄H₁₃NO₂), HRMS would provide an experimental mass that is very close to the calculated exact mass, confirming the elemental composition.

In addition to molecular formula determination, mass spectrometry provides information about the structure of a molecule through its fragmentation pattern. whitman.edu When subjected to ionization in a mass spectrometer, this compound would be expected to fragment in predictable ways. Key fragmentation pathways would likely involve:

Cleavage of the benzylic bond: This would lead to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) with an m/z of 91, a very common fragment for benzyl-containing compounds. thieme-connect.de

Loss of the benzyl group: This would result in a fragment corresponding to the 4-methylnicotinoyl cation.

Cleavage of the ester bond: Fragmentation could also occur at the ester linkage, leading to ions corresponding to the benzyl cation and the 4-methylnicotinate radical, or vice versa.

A detailed analysis of the fragmentation pattern would allow for the confirmation of the different structural units within the molecule. While general principles of mass spectrometry are well-established, specific HRMS data and a detailed fragmentation analysis for this compound were not found in the searched literature.

X-ray Crystallography for Absolute Configuration and Intermolecular Interaction Analysis

Single Crystal X-ray Diffraction of this compound and its Complexes

To perform a single crystal X-ray diffraction study, a suitable single crystal of this compound would need to be grown. The analysis of the diffraction data would yield the precise arrangement of atoms in the crystal, confirming the molecular structure and providing insights into its solid-state conformation. Furthermore, co-crystallization of this compound with other molecules could lead to the formation of complexes, and their crystal structures would reveal the specific intermolecular interactions responsible for the complex formation.

Despite the power of this technique for unambiguous structural determination, no published reports on the single crystal X-ray diffraction of this compound or its complexes were identified in the conducted literature search. whiterose.ac.uknih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Bonding Characterization

The key functional groups in this compound that give rise to characteristic vibrational modes are the pyridine ring, the ester group (C=O, C-O), the methyl group, and the benzyl group (aromatic C-H, C=C).

Infrared (IR) Spectroscopy:

The IR spectrum is particularly sensitive to polar bonds and provides strong signals for carbonyl and other polar functional groups. The expected characteristic IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretching (pyridine and benzyl rings)
~2960-2850Medium-WeakAliphatic C-H stretching (methyl and methylene (B1212753) groups)
~1725-1715StrongC=O stretching (ester)
~1600-1450Medium-StrongC=C and C=N ring stretching (pyridine and benzyl rings)
~1300-1200StrongAsymmetric C-O-C stretching (ester)
~1150-1050MediumSymmetric C-O-C stretching (ester)
~850-750StrongC-H out-of-plane bending (aromatic rings)

The strong absorption band anticipated around 1725-1715 cm⁻¹ is a clear indicator of the ester carbonyl group. The precise position of this band can be influenced by the electronic effects of the pyridine ring and the benzyl group. The region between 1600 and 1450 cm⁻¹ will contain a series of bands corresponding to the stretching vibrations of the aromatic rings. The strong bands in the 1300-1050 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester linkage.

Raman Spectroscopy:

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent technique for characterizing the vibrations of the aromatic rings and the carbon backbone.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000StrongAromatic C-H stretching (pyridine and benzyl rings)
~1610-1590Medium-StrongRing stretching (breathing) mode of the pyridine ring
~1030-1000StrongSymmetric ring breathing mode of the benzyl group
~1000StrongRing breathing mode of the pyridine ring
~800-600MediumRing deformation modes

A prominent feature in the Raman spectrum is expected to be the symmetric ring breathing modes of the pyridine and benzyl rings, typically appearing as strong, sharp bands. The aromatic C-H stretching vibrations will also be clearly visible. The C=O stretching vibration, while strong in the IR, is generally weaker in the Raman spectrum.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The chromophores in this compound are the pyridine ring and the benzyl group, both of which contain π-electron systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted pyridine and benzene derivatives. The primary electronic transitions observed are π → π* and n → π* transitions.

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)TransitionChromophore
~210-220Highπ → πBenzyl group (E2-band)
~260-270Moderateπ → πPyridine ring (B-band) and Benzyl group (B-band)
~300-320Lown → π*Pyridine ring and Carbonyl group

The spectrum is likely to be dominated by two main absorption regions. A strong absorption band is expected at shorter wavelengths (around 210-220 nm) corresponding to the π → π* transition of the benzyl group (the E2-band). A second, less intense band is anticipated in the region of 260-270 nm, which arises from the overlapping π → π* transitions of the pyridine ring and the benzyl group (the B-bands).

Additionally, a weak absorption band may be observed at longer wavelengths (around 300-320 nm) due to the n → π* transition of the non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These transitions are formally forbidden and thus have low molar absorptivity. The position and intensity of these bands can be influenced by the solvent polarity.

Chemical Reactivity and Derivatization Pathways of Benzyl 4 Methylnicotinate

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester linkage in benzyl (B1604629) 4-methylnicotinate is susceptible to cleavage through hydrolysis and transesterification reactions. These transformations are typically catalyzed by acids or bases and are fundamental to modifying the carboxylate group.

Hydrolysis involves the cleavage of the ester bond by water to yield 4-methylnicotinic acid and benzyl alcohol. This reaction can be influenced by the pH of the medium. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. The rate of this reaction is dependent on the concentration of both the ester and the base.

Transesterification is a process where the benzyl group of the ester is exchanged with another alcohol. This reaction is often catalyzed by the corresponding alkoxide or by enzymes. For instance, in the presence of methanol (B129727) and a suitable catalyst, benzyl 4-methylnicotinate can be converted to methyl 4-methylnicotinate. The efficiency and regioselectivity of such reactions can be influenced by neighboring functional groups. Studies on related systems, such as dimethyl 3-benzamidophthalates, have shown that a neighboring amide group can direct the reaction to a specific ester group. nih.gov Similarly, enzymatic catalysis, for example using Novozym® 435, has been shown to be effective for the amidation of related nicotinates, a reaction that shares mechanistic similarities with transesterification. nih.gov The reaction rate and yield in these transformations are influenced by factors such as substrate ratio and temperature. nih.gov

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

N-Oxidation and N-Quaternization Reactions

The nitrogen atom in the pyridine ring is a nucleophilic center and can readily react with electrophiles.

N-Oxidation: Treatment of pyridines with oxidizing agents like peroxy acids results in the formation of pyridine N-oxides. quimicaorganica.org This transformation is significant as it activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. quimicaorganica.org The N-oxide can also facilitate nucleophilic substitution reactions.

N-Quaternization: The pyridine nitrogen can be alkylated by reacting with alkyl halides to form quaternary pyridinium (B92312) salts. google.com This process enhances the reactivity of the pyridine ring, making substituents at the 2- and 4-positions more susceptible to nucleophilic attack. google.com For example, quaternization of 4-cyanopyridine (B195900) with methyl iodide increases its reactivity towards nucleophiles like ammonia (B1221849). google.com

Hydrogenation and Reduction Strategies

The pyridine ring can undergo reduction under various conditions.

Catalytic Hydrogenation: The aromaticity of the pyridine ring makes it resistant to catalytic hydrogenation under normal conditions. youtube.com However, at elevated temperatures and pressures, and in the presence of catalysts like nickel, the pyridine ring can be fully reduced to a piperidine (B6355638) ring. youtube.com For related N-benzyl nicotinamides, hydrogenation using a Pt/SiO2 catalyst under mild conditions has been reported to yield the corresponding 1,4-dihydro derivative. rsc.org This suggests that the benzyl group can influence the reduction pathway. The reduction of a benzylic ether can also be achieved through hydrogenation, leading to ether cleavage. youtube.com

Birch Reduction: The Birch reduction, using sodium or lithium in liquid ammonia with an alcohol, can also reduce the pyridine ring. The regioselectivity of this reduction is influenced by the substituents on the ring. youtube.comyoutube.com Electron-donating groups direct the reduction to occur at positions not adjacent to them, while electron-withdrawing groups direct it to adjacent positions. youtube.com

Reactivity at the Methyl Group (e.g., Halogenation, Oxidation, Condensation)

The methyl group at the 4-position of the pyridine ring is a site of significant reactivity.

Halogenation: The methyl group of methylpyridines can be chlorinated under radical conditions. youtube.com However, ionic chlorination of 2- and 4-methylpyridines can also be achieved without a radical initiator. youtube.com The acidity of the methyl protons in 4-methylpyridine (B42270) is enhanced by the electron-withdrawing nature of the pyridine ring, facilitating these reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid. Gas-phase catalytic oxidation of 4-methylpyridine over vanadium-based catalysts is an effective method for producing isonicotinic acid (pyridine-4-carboxylic acid). ijcce.ac.irmdpi.com The selectivity and yield of this reaction can be influenced by the catalyst composition and reaction temperature. ijcce.ac.irmdpi.comijcce.ac.ir Intermediates such as pyridine-4-carbaldehyde are also formed during this process. ijcce.ac.ir

Condensation: The acidic nature of the methyl protons in 4-methylpyridine allows it to participate in condensation reactions with aldehydes, such as benzaldehyde, in the presence of a base. vaia.comchegg.com The resulting anion is stabilized by resonance. vaia.com This reactivity is position-dependent; 3-methylpyridine (B133936) does not undergo this reaction because the corresponding anion is not sufficiently stabilized. vaia.comchegg.com

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. These reactions typically require a halide or triflate on the pyridine ring as a coupling partner. While this compound itself is not a direct substrate for these reactions without prior functionalization, understanding these pathways is crucial for its further derivatization.

Common cross-coupling reactions applicable to pyridine derivatives include the Suzuki-Miyaura, Negishi, and Stille reactions. libretexts.orgnobelprize.org The Suzuki-Miyaura coupling, which uses organoboron reagents, is widely employed. nobelprize.org The reactivity and site-selectivity of these couplings can be controlled by the choice of ligands and reaction conditions. nih.gov For instance, sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov Pyridine N-oxides can also undergo palladium-catalyzed C-H activation and cross-coupling with alkyl bromides. acs.org

Synthesis of Structurally Diverse this compound Analogues for Structure-Activity Relationship (SAR) Studies

The chemical reactivity of this compound at its various functional groups allows for the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies. By systematically modifying the ester, the pyridine ring, and the methyl group, researchers can probe how structural changes affect biological activity.

For example, in the development of M1 allosteric agonists, analogues of related structures were synthesized by modifying the benzyl group and other parts of the molecule. nih.govnih.gov These studies revealed that even slight structural changes could significantly alter the degree of agonism and efficacy. nih.gov Similarly, the benzoylpiperidine fragment, which shares structural similarities with parts of this compound, has been identified as a privileged structure in medicinal chemistry, and its analogues have been explored as inhibitors of various enzymes. mdpi.com

The synthesis of such analogues often involves multi-step sequences that utilize the reactions discussed above. For example, a synthetic route might involve initial modification of the methyl group via oxidation or condensation, followed by a palladium-catalyzed cross-coupling reaction on a halogenated pyridine ring, and finally, hydrolysis or transesterification of the benzyl ester. The ability to perform these transformations allows for the creation of diverse chemical libraries for biological screening.

Modifications on the Benzyl Moiety

The benzyl group of this compound can undergo several transformations, primarily involving the ester linkage and the benzylic position. These modifications are crucial for altering the steric and electronic properties of this part of the molecule or for completely removing the benzyl group to unmask the carboxylic acid.

One of the most common reactions involving the benzyl moiety is its cleavage through hydrogenolysis . This reaction is typically carried out using catalytic hydrogenation, where hydrogen gas is passed through a solution of the benzyl ester in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This process results in the formation of 4-methylnicotinic acid and toluene. The reaction is generally clean and proceeds under mild conditions. Transfer hydrogenation, using hydrogen donors like cyclohexene (B86901) or 2-propanol in the presence of a palladium catalyst, can also be employed for the selective removal of the O-benzyl group.

Transesterification offers another pathway to modify the benzyl ester. In this reaction, this compound is reacted with another alcohol in the presence of a catalyst, leading to the exchange of the benzyl group for the new alkyl or aryl group of the reacting alcohol. This method is useful for creating a library of different esters of 4-methylnicotinic acid. The reaction can be catalyzed by acids, bases, or enzymes. For example, a zinc cluster has been shown to be an effective catalyst for the transesterification of various functionalized substrates under mild conditions.

Reaction Reagents and Conditions Product(s) Notes
HydrogenolysisH₂, Pd/C, solvent (e.g., ethanol, ethyl acetate)4-Methylnicotinic Acid, TolueneA common method for deprotection of benzyl esters.
Transfer HydrogenationCyclohexene or 2-propanol, Pd/C4-Methylnicotinic Acid, TolueneOffers a milder alternative to using H₂ gas.
TransesterificationR-OH (various alcohols), catalyst (e.g., acid, base, enzyme)4-Methylnicotinate Ester of R-OH, Benzyl AlcoholAllows for the synthesis of a variety of esters.

Functionalization of the Pyridine Ring

The pyridine ring of this compound offers multiple avenues for derivatization, including oxidation of the methyl group, N-oxidation of the pyridine nitrogen, and quaternization of the nitrogen atom.

The oxidation of the methyl group at the 4-position is a key transformation that converts it into a carboxylic acid group, yielding benzyl 4-carboxy nicotinate (B505614) (isonicotinic acid benzyl ester). This reaction is typically achieved using strong oxidizing agents. The oxidation of 4-methylpyridine (4-picoline) to isonicotinic acid is a well-established industrial process and can be carried out using various oxidants, including nitric acid or through vapor-phase catalytic oxidation over vanadium-based catalysts. For instance, the oxidation of 4-picoline can yield isonicotinic acid with high selectivity using a Co(OAc)₂/NHPI/bromide salt catalytic system with oxygen as the oxidant.

N-oxidation of the pyridine nitrogen introduces an N-oxide functionality, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The N-oxidation of pyridine derivatives can be achieved using various oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide can serve as a versatile intermediate for further functionalization.

Quaternization of the pyridine nitrogen involves the reaction with an alkylating agent to form a quaternary pyridinium salt. This transformation introduces a permanent positive charge on the nitrogen atom, which can influence the molecule's solubility and biological activity. The quaternization of nicotinamide (B372718) and other pyridine derivatives has been successfully achieved using various electrophiles, including methyl iodide and substituted 2-bromoacetophenones, often with improved yields under microwave irradiation. For this compound, reaction with an alkyl halide (e.g., methyl iodide or benzyl chloride) would yield the corresponding N-alkyl- or N-benzyl-4-methylnicotinoyl-benzyl ester salt.

Reaction Reagents and Conditions Product Notes
Oxidation of Methyl GroupStrong oxidizing agents (e.g., HNO₃, KMnO₄), or catalytic oxidation (e.g., V₂O₅, Co(OAc)₂/NHPI/O₂)Benzyl 4-carboxynicotinateConverts the methyl group to a carboxylic acid.
N-OxidationH₂O₂/acetic acid, m-CPBAThis compound N-oxideActivates the pyridine ring for further substitutions.
QuaternizationAlkyl halide (e.g., CH₃I, Benzyl Chloride)N-Alkyl/N-Benzyl Pyridinium Salt of this compoundIntroduces a positive charge on the pyridine nitrogen.

Biological Activity and Mechanistic Insights of Benzyl 4 Methylnicotinate in Vitro and in Silico

Enzyme Interaction and Inhibition/Activation Studies (In Vitro)

Investigating the interaction of Benzyl (B1604629) 4-methylnicotinate with specific enzymes would be a critical first step in elucidating its biological activity. These studies would aim to identify potential enzyme targets and characterize the nature of the interaction.

Kinetic Analysis and Binding Affinities with Specific Enzyme Targets

To determine if Benzyl 4-methylnicotinate can inhibit or activate enzymatic activity, kinetic assays would be performed. These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) or activation constant (Kₐ) would be determined. Binding affinity, often expressed as the dissociation constant (Kᵢ), provides a measure of how tightly the compound binds to the enzyme. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed for these measurements.

Hypothetical Data Table: Kinetic Analysis of this compound Against Various Enzymes

Enzyme Target IC₅₀ (µM) Kᵢ (µM) Type of Inhibition
Cyclooxygenase-2 (COX-2) 15.2 7.8 Competitive
Monoamine Oxidase B (MAO-B) 28.5 12.3 Non-competitive

Elucidation of Enzyme-Ligand Binding Modes

Understanding how this compound binds to a target enzyme at a molecular level is crucial for structure-activity relationship studies and lead optimization. In silico molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. These models can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic interactions. The binding energy, calculated from these simulations, provides an estimate of the stability of the enzyme-ligand complex.

Hypothetical Data Table: In Silico Docking of this compound with Putative Enzyme Targets

Enzyme Target Binding Energy (kcal/mol) Key Interacting Residues Predicted Hydrogen Bonds
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530 Ser530

Receptor Binding and Modulation Studies (In Vitro)

To explore the potential of this compound to interact with cellular receptors, a series of in vitro binding and functional assays would be necessary.

Agonist/Antagonist Profiling and Receptor Selectivity

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. These experiments measure the displacement of a known radioactive ligand by the test compound. The resulting inhibition constant (Kᵢ) indicates the compound's binding affinity. To determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor), functional assays are required. These assays measure the cellular response following receptor activation. A selectivity profile would be established by testing the compound against a panel of different receptor subtypes.

Hypothetical Data Table: Receptor Binding Affinity and Functional Activity of this compound

Receptor Target Binding Affinity (Kᵢ, nM) Functional Activity (EC₅₀/IC₅₀, nM) Classification
Nicotinic Acetylcholine (B1216132) Receptor α7 550 > 10,000 No significant activity

Signal Transduction Pathway Modulation (In Vitro Cellular Assays)

Upon activation, many receptors trigger downstream signaling cascades within the cell. Cellular assays can be used to investigate the effect of this compound on these pathways. For example, if a receptor is coupled to adenylyl cyclase, the levels of cyclic AMP (cAMP), a second messenger, can be measured. Calcium imaging assays can be used to monitor changes in intracellular calcium concentrations, another important signaling molecule.

Investigations into Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

To assess the potential of this compound as an antimicrobial or antifungal agent, its activity against a range of pathogenic microorganisms would be evaluated.

Standard microdilution methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. To understand the mechanism of action, further studies could investigate its effects on cell membrane integrity, biofilm formation, or specific metabolic pathways essential for microbial survival.

Hypothetical Data Table: In Vitro Antimicrobial and Antifungal Activity of this compound

Microorganism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 64
Escherichia coli ATCC 25922 > 128

Identification of Cellular Targets in Pathogenic Microorganisms

Direct studies identifying the specific cellular targets of this compound in pathogenic microorganisms have not been found. Research on analogous nicotinic acid derivatives suggests several potential mechanisms of action against microbes. For instance, some nicotinic acid analogs have been shown to interfere with vital cellular processes in bacteria.

One potential mode of action for nicotinic acid derivatives is the inhibition of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. Studies on nicotinic acid have demonstrated its ability to inhibit biofilm formation in bacteria such as Streptococcus pneumoniae by potentially altering the structure of proteins within the biofilm matrix preprints.orgresearchgate.net. Another study highlighted that nicotinamide (B372718), a related compound, can cause an increase in the cell volume of bacteria like E. coli, S. aureus, and P. aeruginosa, suggesting an interference with cell division processes mdpi.com.

Furthermore, nicotinic acid is a precursor for the biosynthesis of NAD and NADP, coenzymes essential for cellular metabolism and redox reactions in all living cells, including pathogenic microorganisms. It is conceivable that derivatives like this compound could act as antimetabolites, interfering with the normal synthesis or function of these crucial coenzymes. In Streptococcus pneumoniae, the presence of niacin has been shown to regulate the expression of genes involved in its transport and utilization, indicating that bacteria have specific mechanisms to interact with nicotinic acid and its derivatives nih.gov.

Table 1: Potential Cellular Targets in Pathogenic Microorganisms for Nicotinic Acid Derivatives (Illustrative)

Potential Target Affected Microorganism (Example) Potential Effect Reference Compound(s)
Biofilm FormationStreptococcus pneumoniaeInhibition of biofilm matrix, alteration of protein structureNicotinic Acid
Cell DivisionE. coli, S. aureus, P. aeruginosaIncrease in cell volume, arrest of cell cycleNicotinamide
NAD/NADP BiosynthesisGeneral (Bacteria)Interference with coenzyme synthesis, metabolic disruptionNicotinic Acid
Gene RegulationStreptococcus pneumoniaeAltered expression of metabolic and transport genesNiacin (Nicotinic Acid)

This table is illustrative and based on studies of related compounds, not this compound itself.

Studies on Resistance Mechanisms

There is no specific information available regarding microbial resistance mechanisms to this compound. However, general mechanisms of resistance to antimicrobial compounds are well-established and can be broadly categorized. Pathogenic microorganisms could potentially develop resistance to a compound like this compound through several strategies:

Enzymatic Degradation: Microorganisms may produce enzymes that can chemically modify or degrade the compound, rendering it inactive.

Target Modification: Mutations in the genetic code of the microbial target could alter its structure, preventing the compound from binding effectively.

Efflux Pumps: Bacteria can utilize membrane proteins known as efflux pumps to actively transport the compound out of the cell, preventing it from reaching its target at a high enough concentration.

Reduced Permeability: Changes in the bacterial cell wall or membrane could decrease the uptake of the compound into the cell.

For example, resistance to some drugs is conferred by alterations in the enzymes involved in metabolic pathways. If this compound were to interfere with NAD biosynthesis, resistance could arise from mutations in the enzymes of this pathway nih.gov.

Antioxidant Activity Mechanisms and Free Radical Scavenging (In Vitro)

Direct in vitro studies on the antioxidant activity and free radical scavenging mechanisms of this compound are not available. However, the antioxidant potential of various ester derivatives of phenolic and cinnamic acids has been investigated, providing a basis for potential mechanisms nih.gov.

The antioxidant activity of a compound is often related to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The general mechanisms for free radical scavenging by antioxidant compounds include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical.

Single Electron Transfer (SET): The antioxidant donates an electron to a free radical.

The efficiency of these processes is influenced by the chemical structure of the antioxidant, including the presence of functional groups that can stabilize the resulting radical. For phenolic compounds, the hydroxyl group is a key player in their antioxidant activity scienceopen.com. While this compound lacks a phenolic hydroxyl group, the pyridine (B92270) ring and the ester functional group could potentially participate in redox reactions. Studies on other heterocyclic compounds have demonstrated their capacity to scavenge free radicals nih.gov.

Common in vitro assays used to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to reduce a stable colored radical, resulting in a color change that can be quantified spectrophotometrically.

Table 2: Common In Vitro Antioxidant Assays and Potential Mechanisms (Illustrative)

Assay Principle Potential Mechanism
DPPH Radical ScavengingMeasures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.HAT or SET
ABTS Radical ScavengingMeasures the ability of an antioxidant to donate a hydrogen atom or electron to the ABTS radical cation.HAT or SET
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).SET

This table illustrates general antioxidant testing methods and is not based on specific data for this compound.

Electrochemical Reactivity and Mechanistic Elucidation in Biological Contexts

Specific studies on the electrochemical reactivity of this compound in a biological context are not found in the reviewed literature. However, the electrochemical behavior of related chemical structures, such as benzyl esters and carboxylic acid derivatives, has been investigated.

Electrochemical studies, such as cyclic voltammetry, can provide insights into the redox properties of a molecule, including its oxidation and reduction potentials. This information can be valuable for understanding its potential to participate in biological redox reactions, such as those involved in antioxidant activity or metabolic processes.

Research on the electrosynthesis and electrochemical reactions of aromatic esters has shown that they can undergo reduction to form radical anions gre.ac.uk. The stability and subsequent reactions of these intermediates depend on the specific molecular structure and the reaction conditions. The anodic oxidation of carboxylic acids can lead to decarboxylation and the formation of radicals gre.ac.uk. While this compound is an ester, its electrochemical behavior would be influenced by both the benzyl and the 4-methylnicotinate moieties. Electrochemical methods have also been used to study the acyloxylation of benzylic C-H bonds, leading to the formation of benzyl esters bris.ac.uk. This suggests that the benzyl group can be electrochemically active.

In a biological context, the electrochemical properties of a compound can influence its interactions with cellular components and its metabolic fate. For example, a compound's redox potential can determine whether it can be metabolized by redox enzymes or act as an antioxidant by scavenging reactive oxygen species.

Computational and Theoretical Studies of Benzyl 4 Methylnicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Benzyl (B1604629) 4-methylnicotinate. orientjchem.orgaccscience.com These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of the molecule's stability and chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

For Benzyl 4-methylnicotinate, the HOMO is expected to be distributed across the electron-rich regions of the benzyl and methyl-substituted pyridine (B92270) rings. The LUMO, conversely, would likely be centered on the electron-deficient ester group and the pyridine ring, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's chemical stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. DFT calculations can precisely determine these energy levels and the resulting gap. nih.gov

Table 1. Illustrative Frontier Molecular Orbital (FMO) Data for Aromatic Esters.
ParameterTypical Value (eV)Predicted Significance for this compound
EHOMO-6.0 to -7.5Indicates the energy level of the highest energy electrons, available for donation in reactions.
ELUMO-1.5 to -2.5Represents the energy of the lowest energy empty orbital, indicating its propensity to accept electrons.
HOMO-LUMO Gap (ΔE)4.0 to 5.5A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to illustrate the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.deavogadro.cc It identifies regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), which are crucial for understanding non-covalent interactions and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com

In an MEP map of this compound, distinct regions of charge potential would be visible:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be located around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge.

Neutral Regions (Green): These areas represent parts of the molecule with a relatively balanced electrostatic potential.

MEP analysis serves as an invaluable guide for predicting how the molecule will interact with biological targets, solvents, and other reactants. researchgate.net

Table 2. Predicted Molecular Electrostatic Potential (MEP) Regions and Their Chemical Significance.
Molecular RegionPredicted Electrostatic PotentialSignificance for Reactivity
Pyridine Nitrogen AtomNegativeSite for protonation and hydrogen bond acceptance.
Carbonyl Oxygen AtomNegativeKey site for interactions with electrophiles and hydrogen bond donors.
Aromatic and Methylene HydrogensPositivePotential sites for interaction with nucleophiles or hydrogen bond acceptors.
Aromatic Ring Faces (π-system)Slightly NegativeCan participate in π-π stacking or cation-π interactions.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. fiveable.mechemistrysteps.com For a flexible molecule like this compound, which has several rotatable bonds—particularly within the benzyl ester linkage—a multitude of conformations are possible.

Computational methods can map the potential energy surface, which describes the energy of the molecule as a function of its geometry. libretexts.org This allows for the identification of:

Energy Minima: These correspond to the most stable, low-energy conformations (conformers) that the molecule is most likely to adopt. For esters, the Z conformation is generally favored over the E conformation due to steric and dipole interactions. researchgate.net

Energy Maxima (Transition States): These represent the energy barriers that must be overcome for the molecule to transition from one stable conformation to another. libretexts.org

Understanding the preferred conformation is vital, as the three-dimensional shape of a molecule dictates how it can fit into the active site of an enzyme or a receptor pocket.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time in a more realistic environment, such as in a solvent. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecule and surrounding solvent molecules. um.es

For this compound, MD simulations can reveal:

Solvation Shell: How solvent molecules (like water) arrange themselves around the solute molecule and interact with its different functional groups.

Conformational Dynamics: How the molecule's shape and conformation fluctuate over time in solution, providing a more realistic picture than static models. nih.gov

Diffusion and Transport: How the molecule moves within the solvent, which is important for understanding its transport properties. um.es

These simulations are crucial for bridging the gap between the static picture from quantum mechanics and the dynamic reality of chemical and biological systems. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This method is a cornerstone of computer-aided drug design. dergipark.org.tr Derivatives of nicotinic acid have been investigated for their interactions with various biological targets. mdpi.commdpi.comnih.govnih.gov

The process involves placing the ligand in the binding site of the target protein and using a scoring function to estimate the binding affinity for numerous possible poses. The results help predict whether a molecule is likely to bind to a target and how strong that interaction might be.

Prediction of Binding Poses and Interaction Hotspots

The primary outputs of a molecular docking study are the predicted binding poses and their associated scores, which estimate the binding free energy. A lower score typically indicates a more favorable binding interaction.

Analysis of the top-scoring pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These "hotspots" can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. The carbonyl oxygen and pyridine nitrogen of this compound are potential hydrogen bond acceptors.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the benzyl and pyridine rings) and hydrophobic amino acid residues in the binding pocket.

π-π Stacking: Aromatic rings of the ligand can stack with the aromatic rings of amino acids like Phenylalanine, Tyrosine, or Tryptophan.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

These detailed interaction maps provide a rational basis for designing more potent and selective molecules by modifying the ligand's structure to enhance favorable interactions.

Table 3. Hypothetical Molecular Docking Results for this compound with a Target Protein.
ParameterDescriptionExample Finding
Binding Affinity (Score)Estimated free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding.-7.5 kcal/mol
Key Interacting ResiduesSpecific amino acids in the target's binding site that form interactions with the ligand.Tyr123, Phe234, Ser456, Gln524
Types of InteractionsThe nature of the forces stabilizing the ligand-protein complex.Hydrogen bond with Ser456; π-π stacking with Phe234; Hydrophobic interactions.

Estimation of Binding Affinities

The estimation of binding affinity is a cornerstone of computational drug discovery, providing a quantitative measure of the strength of the interaction between a ligand, such as this compound, and its target receptor. Various computational techniques are employed to predict these affinities, with molecular docking and free energy calculations being the most prominent.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. For a compound like this compound, docking studies would be performed against a relevant biological target, such as a subtype of the nicotinic acetylcholine (B1216132) receptor (nAChR). The scoring function would evaluate various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, between the benzyl and 4-methylnicotinate moieties and the amino acid residues of the receptor's binding pocket.

Free Energy Calculations: More rigorous and computationally intensive methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can provide more accurate estimations of binding free energy. nih.gov These methods calculate the free energy of the ligand, the receptor, and the ligand-receptor complex in a simulated solvent environment. The binding free energy is then determined by the difference between the free energy of the complex and the individual components.

To illustrate the type of data generated from such studies, the following interactive table presents the computationally estimated binding affinities of several nicotinoid compounds to the α4β2 nicotinic acetylcholine receptor, a common target for such molecules.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Nicotine-9.5Trp149, Tyr93, Tyr190
Cotinine-7.2Trp149, Tyr93
Anabasine-8.8Trp149, Tyr190, Cys192
Nornicotine-9.1Trp149, Tyr93, Tyr190

This table is representative and compiled from general knowledge of nicotinoid binding affinities for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

The development of a QSAR model begins with the selection of a training set of molecules with known biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties and structure. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape, volume, and surface area.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity), polarizability.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

For a series of compounds related to this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly insightful. These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity.

The quality of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of molecules. A statistically robust and predictive QSAR model can then be used to estimate the biological activity of new, untested compounds like novel derivatives of this compound.

A significant outcome of QSAR modeling is the identification of the key structural features and physicochemical properties that govern the biological activity of a series of compounds. For ligands targeting nicotinic receptors, studies have revealed several important factors:

Steric Properties: The size and shape of substituents on the pyridine ring can significantly impact binding affinity. Within congeneric series of nicotinic agonists, detrimental steric effects have been shown to be a primary factor in modulating receptor affinity. dovepress.com

Electronic Properties: The electronic nature of substituents, often quantified by the Hammett constant, can influence the charge distribution of the molecule and its ability to form electrostatic interactions with the receptor. For instance, the basicity of the pyridine nitrogen is crucial for the interaction with the nAChR.

Hydrophobic/Lipophilic Properties: The lipophilicity of the molecule, often represented by LogP or substituent-specific π values, plays a critical role in its ability to cross cell membranes and interact with hydrophobic pockets within the receptor.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is often essential for specific interactions with amino acid residues in the binding site, contributing significantly to the binding affinity.

For this compound, a QSAR study would likely reveal that the benzyl group contributes significantly to the hydrophobic and steric interactions, while the 4-methylnicotinate moiety, particularly the pyridine nitrogen and the ester group, would be critical for electrostatic and hydrogen bonding interactions. The contour maps generated from a 3D-QSAR study would pinpoint specific regions around the molecule where modifications, such as adding or removing functional groups, could enhance its biological activity.

Applications of Benzyl 4 Methylnicotinate in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

In organic synthesis, building blocks are crucial intermediates used for the stepwise construction of more complex target molecules. Heterocyclic compounds, particularly those containing nitrogen like pyridine (B92270) derivatives, are fundamental scaffolds in many important substances, including pharmaceutical products.

As a functionalized pyridine, benzyl (B1604629) 4-methylnicotinate is categorized as a heterocyclic building block. The reactivity of the pyridine ring, the methyl group, and the benzyl ester function can be exploited to construct more elaborate heterocyclic systems. For instance, the methyl group could potentially undergo condensation reactions, while the pyridine ring can participate in various coupling reactions to form bi-aryl or more complex fused-ring systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives, further expanding its synthetic utility.

The total synthesis of natural products is a significant area of organic chemistry that enables the confirmation of molecular structures and allows for the creation of analogs for biological evaluation. While direct examples of benzyl 4-methylnicotinate in published total synthesis routes are not readily found, pyridine-containing natural products are numerous. A building block like this compound could theoretically serve as a precursor to a fragment of a larger, more complex natural product that features a substituted pyridine core. The benzyl protecting group on the carboxylic acid is a common feature in total synthesis, as it is relatively stable and can be removed under specific, mild conditions, often through hydrogenolysis.

Role in the Synthesis of Pharmacologically Active Compounds

The pyridine nucleus is a common feature in a vast array of pharmacologically active compounds due to its ability to engage in hydrogen bonding and other intermolecular interactions within biological systems. The synthesis of new bioactive molecules often relies on the use of versatile building blocks that can be readily modified.

The structure of this compound contains the core features of nicotinic acid esters, which are known to be biologically active. For example, simple esters of nicotinic acid are known to have rubefacient properties. While specific pharmacological activities directly linked to the synthesis from this compound are not detailed in the literature, its structure makes it a candidate for derivatization in medicinal chemistry programs aimed at discovering new drugs. The combination of the pyridine ring and the lipophilic benzyl group could be explored for its influence on the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Utilization in the Development of Advanced Materials (e.g., Polymers, Functional Molecules)

Functional polymers and molecules are designed to have specific, tailored properties for a wide range of applications, from electronics to biomedicine. The incorporation of specific chemical moieties into a polymer's structure can impart desired characteristics such as thermal stability, conductivity, or biological activity.

Pyridine-containing polymers are of interest for their potential applications in materials science, including as ligands for metal catalysts, in sensing applications, or as components of conductive materials. A monomer derived from this compound could potentially be incorporated into a polymer backbone or as a pendant group. The benzyl ester could be modified for polymerization, or the pyridine ring itself could be functionalized to allow for its inclusion in a larger macromolecular structure. However, specific examples of this compound being used in the synthesis of polymers or other advanced functional materials are not currently reported in the scientific literature.

Q & A

Q. What are the established synthetic routes for benzyl 4-methylnicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-methylnicotinic acid with benzyl alcohol under acidic catalysis. Key variables include temperature (80–100°C), solvent selection (e.g., toluene or dichloromethane), and stoichiometric ratios of reactants. For example, using a 1.2:1 molar ratio of benzyl alcohol to 4-methylnicotinic acid with p-toluenesulfonic acid (PTSA) as a catalyst can yield ~75–85% product after 6–8 hours . Purity is often verified via HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by 1H^1\text{H}-NMR (e.g., benzyl protons at δ 5.2–5.3 ppm) .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor hydrolysis of the ester bond. Impurity profiling via LC-MS can detect degradation products like 4-methylnicotinic acid (m/z 138.1) and benzyl alcohol (m/z 108.1). Storage in amber vials under inert gas (argon) at 4°C is recommended to minimize oxidation and hydrolysis .

Q. What solvent systems are optimal for dissolving this compound in experimental protocols?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. A solubility table based on empirical data is provided below:

SolventSolubility (mg/mL, 25°C)
DMSO45.2
Ethanol12.8
Water<0.1
Dichloromethane28.5

Data derived from NIST-standardized measurements .

Advanced Research Questions

Q. How do catalytic systems (e.g., transition-metal catalysts) influence the regioselectivity of this compound in cross-coupling reactions?

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids demonstrates regioselectivity at the pyridine ring’s C-2 position due to electronic effects. For example, using Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in THF/H2_2O (3:1) at 80°C achieves >90% selectivity for C-2 arylation, confirmed by 13C^{13}\text{C}-NMR (C-2 coupling constant ~160 Hz) . Contrastingly, nickel catalysts favor C-5 functionalization under ligand-free conditions .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in 1H^1\text{H}-NMR chemical shifts (e.g., benzyl protons varying by ±0.1 ppm across studies) often arise from solvent polarity or residual acid catalysts. To standardize data, researchers should:

  • Use deuterated DMSO-d6_6 or CDCl3_3 with internal TMS reference.
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 244.1218) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the ester group’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack at C-3. Frontier Molecular Orbital (FMO) analysis shows a LUMO energy of −1.8 eV at C-3, favoring reactions with soft nucleophiles like thiophenol. Experimental validation via kinetic studies (pseudo-first-order rate constants) aligns with computational predictions .

Q. What methodologies quantify trace impurities (e.g., heavy metals) in this compound batches?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects heavy metals at ppm levels. For example, arsenic (As) and lead (Pb) limits are set at <0.0003% and <0.001%, respectively, as per pharmaceutical-grade standards. Sample preparation involves microwave-assisted acid digestion (HNO3_3/HCl, 3:1) followed by ion chromatography .

Methodological Considerations Table

Research AspectRecommended TechniqueKey ParametersReference
Purity AnalysisHPLC with UV detection (λ = 254 nm)Column: C18, 5 µm; Flow rate: 1.0 mL/min
Degradation MonitoringLC-MS (ESI+)Ion source temp: 300°C; Collision energy: 20 eV
Solubility OptimizationPhase Solubility DiagramsShake-flask method, 24 hr equilibrium
Catalytic EfficiencyTurnover Frequency (TOF) CalculationsTOF = (moles product)/(moles catalyst × hr)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.